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(tetrahydrogen triphosphate)

Cat. No.: B1218735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Iodo-2'-deoxycytidine-5'-triphosphate (5-Iodo-dCTP) is a modified deoxynucleotide

triphosphate, an analog of the natural deoxycytidine triphosphate (dCTP).[1][2] It serves as a

crucial tool in molecular biology and biotechnology for the site-specific introduction of a

modifiable handle into DNA. The core structure features an iodine atom covalently attached to

the 5th position of the cytosine base. This heavy atom substitution allows 5-Iodo-dCTP to be

enzymatically incorporated into a growing DNA strand by DNA polymerases during processes

like PCR, primer extension, and DNA repair.[1][3] The presence of the iodine atom within the

DNA sequence opens up a wide array of applications, from structural analysis to post-synthetic

modifications for labeling and diagnostics. This guide provides a comprehensive overview of its

properties, mechanism, applications, and detailed experimental protocols.

Core Properties of 5-Iodo-dCTP
The physical and chemical characteristics of 5-Iodo-dCTP are foundational to its use in

experimental settings. The data presented below is compiled from typical supplier technical

datasheets.[4][5]
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Property Value Reference

Molecular Formula C₉H₁₅N₃O₁₃P₃I (free acid) [4][5]

Molecular Weight 593.05 g/mol (free acid) [4][5]

CAS Number 31747-59-8 [4][5]

Purity ≥ 95% (HPLC) [4][5]

Form Solution in water [4][5]

Concentration 10 mM - 11 mM [4][5]

pH 7.5 ±0.5 [4][5]

Spectroscopic (λmax) 293 nm [4][5]

Molar Extinction (ε)
5.7 L mmol⁻¹ cm⁻¹ (at λmax,

pH 7.5)
[4][5]

Storage Conditions

Store at -20 °C. Short-term

exposure to ambient

temperature is possible.

[4][5]

Shelf Life
12 months from date of

delivery
[4][5]

Mechanism and Enzymatic Incorporation
5-Iodo-dCTP functions as a substrate for DNA polymerases, which recognize it as a surrogate

for the natural dCTP.[1] During DNA synthesis, the polymerase catalyzes the formation of a

phosphodiester bond, incorporating 5-Iodo-dCMP into the nascent DNA strand opposite a

guanine residue in the template strand.[3][6] The energy required for this bond formation is

supplied by the cleavage of the pyrophosphate group from 5-Iodo-dCTP, a mechanism identical

to that of canonical dNTPs.[1]

While many polymerases can incorporate 5-Iodo-dCTP, the efficiency can vary. Some studies

have shown that modifications at the 5-position of pyrimidines are generally well-tolerated by

polymerases as this position protrudes into the major groove of the DNA double helix.[6]

However, the specific polymerase choice is critical, as some high-fidelity enzymes with
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proofreading activity may exhibit lower incorporation efficiency or stall. In contrast, polymerases

like Taq, Klenow Fragment (exo-), or Vent (exo-) are often suitable for incorporating modified

nucleotides.[7][8][9]

Caption: Workflow for enzymatic incorporation of 5-Iodo-dCTP into DNA.

Applications in Research and Development
The introduction of an iodine atom into the DNA backbone enables a variety of downstream

applications.

Post-Synthetic Modification: The carbon-iodine bond at the C5 position is a versatile

chemical handle for palladium-catalyzed cross-coupling reactions, most notably the

Sonogashira coupling.[3] This allows for the attachment of a wide range of functional groups,

such as fluorophores, biotin, or complex organic molecules, to the DNA after its synthesis.

X-ray Crystallography: As a heavy atom, iodine can be used to facilitate the phasing of X-ray

diffraction data from DNA or DNA-protein crystals, aiding in the determination of their three-

dimensional structures.

Probing DNA-Protein Interactions: The bulky and electronegative iodine atom in the major

groove can influence the binding of proteins. This allows researchers to map protein binding

sites and understand the structural requirements for DNA-protein recognition.

Development of Diagnostics and Therapeutics: DNA strands modified with 5-iodocytosine

can be used as probes in diagnostic assays or as aptamers with altered binding properties.

Caption: Post-synthesis modification of 5-Iodo-DNA via Sonogashira coupling.

Experimental Protocols
Protocol for Incorporation of 5-Iodo-dCTP via PCR
This protocol provides a general framework for replacing dCTP with 5-Iodo-dCTP in a standard

PCR reaction. Optimization of annealing temperature, extension time, and magnesium

concentration may be necessary depending on the template and polymerase used.[10] When

substituting dCTP with a modified version, challenges such as inefficient amplification can
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sometimes be overcome by adjusting cycling parameters, for instance, by increasing the

denaturation temperature.[9][11]

Reaction Setup:

Component Final Concentration Volume for 50 µL Reaction

10X PCR Buffer 1X 5 µL

dNTP Mix (10 mM each dATP,

dGTP, dTTP)
200 µM each 1 µL

5-Iodo-dCTP (10 mM) 200 µM 1 µL

Forward Primer (10 µM) 0.1 - 0.5 µM 0.5 - 2.5 µL

Reverse Primer (10 µM) 0.1 - 0.5 µM 0.5 - 2.5 µL

DNA Template 1 ng - 1 µg (genomic) 1 - 5 µL

Taq DNA Polymerase (5 U/µL) 1.25 units/reaction 0.25 µL

Nuclease-Free Water - to 50 µL

Thermocycling Conditions:

Step Temperature Time Cycles

Initial Denaturation 95°C 2 - 5 min 1

Denaturation 95°C - 100°C 30 sec 30 - 35

Annealing Tₘ - 5°C 45 sec

Extension 72°C 1 min per kb

Final Extension 72°C 5 min 1

Hold 4°C Indefinite 1
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Protocol for Single-Nucleotide Incorporation via Primer
Extension (PEX)
This method is useful for testing the incorporation efficiency of 5-Iodo-dCTP by a specific

polymerase or for creating a DNA strand with a modification at a precise location. The protocol

is adapted from methodologies used for similar modified nucleotides.[3][6]

Reaction Setup:

Component Final Concentration Volume for 20 µL Reaction

10X Reaction Buffer 1X 2 µL

Primer/Template Duplex (1

µM)
50 nM 1 µL

5-Iodo-dCTP (10 µM) 100 - 500 nM 0.2 - 1 µL

DNA Polymerase (e.g., Klenow

exo-)
0.5 - 1 nM 1 µL

Nuclease-Free Water - to 20 µL

Protocol Steps:

Prepare Primer/Template: Anneal a 5'-radiolabeled or fluorescently labeled primer to a

complementary template oligonucleotide that positions a guanine base as the first nucleotide

to be templated.

Assemble Reaction: On ice, combine the reaction buffer, primer/template duplex, and water.

Initiate Reaction: Add the DNA polymerase and 5-Iodo-dCTP to the mixture.

Incubate: Incubate the reaction at the optimal temperature for the polymerase (e.g., room

temperature or 37°C) for 5-15 minutes.

Quench Reaction: Stop the reaction by adding an equal volume of loading buffer containing

formamide and EDTA (e.g., 20 µL).
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Analyze: Denature the sample by heating at 95°C for 5 minutes, then analyze the products

via denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography or

fluorescence imaging to visualize the extended primer.

Conclusion
5-Iodo-dCTP is a powerful and versatile reagent for the enzymatic modification of DNA. Its

ability to be incorporated by DNA polymerases provides a straightforward method for

introducing a heavy atom and a reactive chemical handle into specific sites within a DNA

sequence. This functionality underpins its use in a broad range of applications, from

fundamental studies of DNA structure and protein interactions to the development of advanced

diagnostics and biotechnological tools. A thorough understanding of its properties and the

optimization of enzymatic incorporation protocols are key to leveraging its full potential in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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